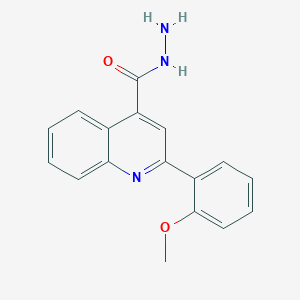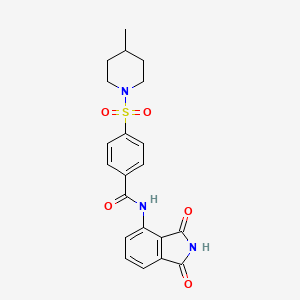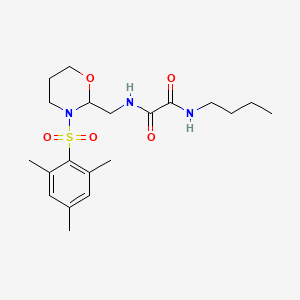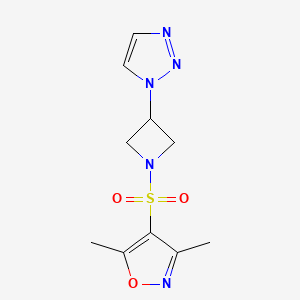
2-(2-Methoxyphenyl)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C17H15N3O2 and a molecular weight of 293.32 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring attached to a methoxyphenyl group and a carbohydrazide group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.32 . Further properties such as melting point, boiling point, and solubility can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the potential of quinoline derivatives, closely related to 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide, in the field of antimicrobial activity. Specifically, quinoline-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial efficacy against a variety of microorganisms. One study highlighted the preparation and antimicrobial evaluation of quinoline derivatives containing an azole nucleus, which revealed that some newly synthesized compounds showed good to moderate activity against various microorganisms (Özyanik et al., 2012). Another research effort focused on synthesizing and assessing the antimicrobial activity of new quinoline derivatives, further affirming the potential of quinoline compounds in combating microbial infections (Kumar & Kumar, 2021).
Anti-Cancer Activity
Quinoline derivatives have also been explored for their anti-cancer properties. A study on the synthesis, characterization, and anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety found that certain quinoline hydrazides exhibited significant anti-cancer activity against various cancer cell lines. This research underscores the therapeutic potential of quinoline-based compounds in oncology (Bingul et al., 2016).
Corrosion Inhibition
Quinoline derivatives have been investigated for their utility as corrosion inhibitors. Novel quinoline derivatives demonstrated significant corrosion inhibition effectiveness for mild steel in acidic media, presenting an innovative approach to protecting metals from corrosion. The study detailed the electrochemical, SEM, AFM, and XPS analysis of these quinoline-based inhibitors, providing valuable insights into their mechanism of action (Singh et al., 2016). This application is critical for industries where metal durability and integrity are paramount.
Wirkmechanismus
Target of Action
Similar quinoline-based compounds have shown significant activity against cancer cell lines
Mode of Action
Quinoline-based compounds have been reported to induce cell death by apoptosis . Apoptosis is a form of programmed cell death that is critical for eliminating unwanted, damaged, or infected cells . This suggests that 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide might interact with its targets, leading to changes that trigger apoptosis.
Biochemical Pathways
Similar quinoline-based compounds have been found to induce g2/m cell cycle arrest . This suggests that the compound might affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation.
Result of Action
Similar quinoline-based compounds have shown to inhibit the growth of cancer cells
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the activity and stability of similar compounds
Zukünftige Richtungen
The future directions for research on 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide could involve further exploration of its potential biological activities, such as its potential role as a histone deacetylase inhibitor . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-12(16)15-10-13(17(21)20-18)11-6-2-4-8-14(11)19-15/h2-10H,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFQVZUUDLLYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2857579.png)

![2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B2857583.png)
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2857585.png)
![ethyl 2-(2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2857587.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2857589.png)
![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2857590.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)